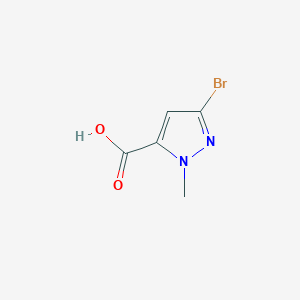
Acide 3-bromo-1-méthyl-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
“3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound . It is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
Synthesis Analysis
Pyrazoles, including “3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid”, can be synthesized through various methods . One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” include a molecular weight of 205.01 g/mol, a computed XLogP3-AA of 1.1, one hydrogen bond donor count, three hydrogen bond acceptor count, and one rotatable bond count . It is a liquid with a refractive index of n20/D 1.528, a boiling point of 204-210 °C/760 mmHg, and a density of 1.585 g/mL at 25 °C .Applications De Recherche Scientifique
Recherche pharmaceutique
Les dérivés du pyrazole, y compris ceux similaires à l'acide 3-bromo-1-méthyl-1H-pyrazole-5-carboxylique, ont été étudiés pour leurs applications pharmaceutiques potentielles. Par exemple, ils ont été explorés comme inhibiteurs d'enzymes spécifiques comme la D-aminoacide oxydase, qui peut protéger les cellules du stress oxydatif .
Chimie agricole
Certains composés pyrazoliques ont été synthétisés comme agents insecticides. Ils ciblent des ravageurs spécifiques tels que Helicoverpa armigera et Plutella xylostella, qui sont des menaces courantes pour les cultures .
Synthèse organique
Les dérivés du pyrazole servent d'intermédiaires dans la synthèse de molécules organiques plus complexes. Ils peuvent être utilisés dans diverses réactions en raison de leur réactivité, en particulier dans les réactions de substitution et de condensation .
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with multiple receptors, leading to various biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of the compound in dmso and methanol suggests it may have good bioavailability.
Result of Action
It’s known that pyrazole derivatives can exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which protects DAO cells from oxidative stress induced by D-Serine . This interaction is crucial as it prevents formalin-induced tonic pain, highlighting its potential therapeutic applications.
Cellular Effects
The effects of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These effects underscore its potential in regulating cellular energy metabolism and calcium homeostasis.
Molecular Mechanism
At the molecular level, 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as a potent and selective inhibitor of D-amino acid oxidase, thereby protecting cells from oxidative stress . This inhibition is achieved through binding interactions that prevent the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and energy production . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of D-amino acid oxidase affects the metabolism of D-Serine, a key metabolite in cellular signaling . This interaction underscores its potential impact on metabolic pathways and cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues. Studies have shown that it can be efficiently transported across cell membranes and distributed to specific cellular compartments . This property is crucial for its therapeutic efficacy and targeted delivery.
Subcellular Localization
The subcellular localization of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with D-amino acid oxidase occurs in the mitochondria, where it exerts its protective effects against oxidative stress . This localization is essential for its role in cellular metabolism and energy production.
Propriétés
IUPAC Name |
5-bromo-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXQQUJUBRXMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173841-05-9 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


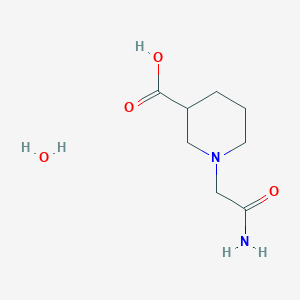
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)
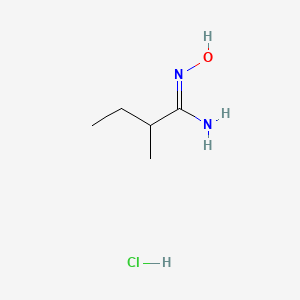
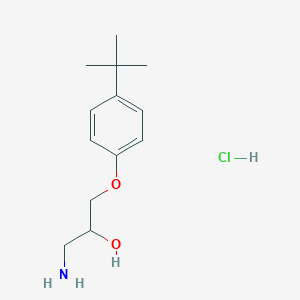
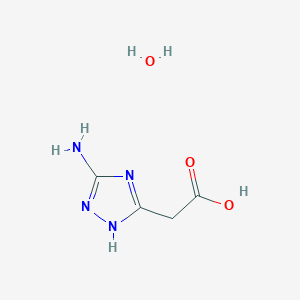

![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)


![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)


![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)
